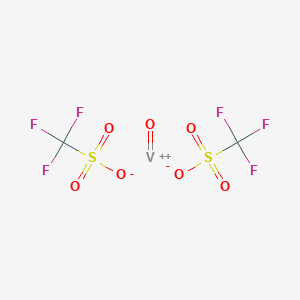
Vanadyl triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadyl triflate, also known as this compound, is a useful research compound. Its molecular formula is C2F6O7S2V and its molecular weight is 365.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
1.1 Catalysis in Organic Reactions
Vanadyl triflate is recognized for its effectiveness as a catalyst in several organic reactions. One notable application is in Strecker-type reactions , where it facilitates the reaction between aldehydes, amines, and trimethylsilyl cyanide to produce α-aminonitriles. The process is efficient and allows for easy recovery and recyclability of the catalyst, making it an attractive option for synthetic chemists .
1.2 Removal of Acid-Labile Protection Groups
Another significant application of this compound is in the removal of acid-labile protection groups on carbohydrates . This method utilizes the water-tolerant and recoverable nature of this compound, allowing for effective deprotection under mild conditions. The catalytic performance improves the efficiency of carbohydrate modifications, which are crucial in glycoscience .
1.3 Synthesis of Polyketoesters
This compound has also been employed in the synthesis of polyketoesters from oleic acid . In this context, it acts as a catalyst for thiol-Michael addition reactions, facilitating the formation of ketone-containing hydroxyesters from renewable raw materials . The compound's ability to promote radical-mediated reactions showcases its versatility in organic synthesis.
Spectroscopic Applications
This compound serves as an important component in spectroscopic studies , particularly when incorporated into heterobimetallic complexes. Its paramagnetic nature allows for detailed investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy. These studies help elucidate ligand donor strength and metal interactions within complexes .
Redox Behavior Studies
Recent research highlights the influence of this compound on the redox behavior of transition metal complexes. By altering solvent environments and cation coordination, researchers can manipulate the reduction potentials of vanadium complexes significantly. This property is crucial for developing new catalysts and understanding electron transfer processes .
Material Science Applications
This compound has potential applications in material science , particularly in the development of catalytic materials for methane cracking—a reaction critical for producing hydrogen fuel with low carbon monoxide impurities. The incorporation of this compound into silicon nitride composites demonstrates its catalytic activity and stability under reaction conditions .
Summary Table: Applications of this compound
Case Study 1: this compound in Strecker-Type Reactions
In a systematic study on the use of this compound as a catalyst for Strecker-type reactions, researchers demonstrated that varying concentrations led to optimized yields of α-aminonitriles with minimal by-products. The catalyst's recyclability was confirmed through multiple reaction cycles without significant loss in activity.
Case Study 2: Removal of Protection Groups
A detailed investigation into the use of this compound for deprotecting carbohydrates revealed that mild conditions preserved sensitive functional groups while effectively removing protective moieties. This application highlighted the compound's utility in synthetic pathways requiring high selectivity.
化学反応の分析
Catalytic Nucleophilic Acyl Substitutions
Vanadyl triflate efficiently mediates acyl transfer reactions between anhydrides and protic nucleophiles (alcohols, amines, thiols) with high chemoselectivity and yields (85–99%) .
Table 1: Acylation of 2-Phenylethanol with Various Anhydrides
| Entry | Anhydride (R') | Time (h) | Yield (%) |
|---|---|---|---|
| 4 | CH₃ | 0.5 | 98 |
| 6 | CF₃ | 3 | 98 |
| 8 | tert-Bu | 11 | 99 |
| 10 | Ph | 26 | 92 |
Conditions : 1 mol% VO(OTf)₂, CH₃CN, ambient temperature.
Chemoselective Transesterifications
VO(OTf)₂ catalyzes transesterifications of methyl/ethyl esters with functionalized alcohols, including acid- or base-sensitive substrates .
Highlights:
-
Functional group tolerance : Reactions proceed without epimerization of chiral centers or degradation of enol ethers .
-
Catalyst efficiency : Achieves 85–100% yields using 1 mol% catalyst in refluxed toluene .
-
Recyclability : The catalyst retains activity after five consecutive runs .
Thiol-Michael Additions
VO(OTf)₂ facilitates thiol-Michael additions to α,β-unsaturated ketones derived from renewable oleic acid, enabling sustainable polymer synthesis .
Example Reaction:
Methyl oleate enone+ThiolVO OTf Sulfided hydroxyester
-
Application : Resulting monomers undergo enzymatic polymerization to form functionalized polyketoesters .
Mechanistic Insights
The V=O unit in VO(OTf)₂ acts as an amphoteric catalyst, activating both anhydrides (via Lewis acid coordination) and nucleophiles (via hydrogen bonding) . This "push-pull" mechanism lowers the activation energy for acyl transfer.
Evidence:
-
Kinetic studies : Reactions follow a first-order dependence on catalyst concentration .
-
Spectroscopic data : VO(OTf)₂ forms stable intermediates with anhydrides, as confirmed by NMR .
Comparative Performance
VO(OTf)₂ outperforms other vanadyl salts (e.g., VOCl₂, VOSO₄) and metal triflates (Sc(OTf)₃, Cu(OTf)₂) in reaction rate and selectivity .
Functional Group Compatibility
VO(OTf)₂ is compatible with:
特性
分子式 |
C2F6O7S2V |
|---|---|
分子量 |
365.08 g/mol |
IUPAC名 |
oxovanadium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.O.V/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);;/q;;;+2/p-2 |
InChIキー |
GOPXISYVMXMYEE-UHFFFAOYSA-L |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O=[V+2] |
同義語 |
vanadyl triflate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















